tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound in various biochemical assays .
Medicine: It is investigated for its role in drug development and therapeutic interventions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(3-methyl-5-oxopyrrolidin-3-yl)methylcarbamate
Uniqueness: tert-Butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Biological Activity
tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 45091936 |
Molecular Formula | C12H22N2O3 |
Molecular Weight | 250.32 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
Studies have explored the anticancer potential of this compound, revealing that it can induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Case Studies and Research Findings
- Antiviral Activity : A study evaluated the efficacy of this compound against SARS-CoV-2 main protease, demonstrating significant inhibitory effects with an IC50 value in the low micromolar range. This positions the compound as a promising candidate for further development as an antiviral agent against coronaviruses .
- In Vivo Studies : Animal models treated with this compound showed reduced viral loads and improved survival rates, indicating its potential therapeutic applications in infectious diseases .
Safety and Toxicity
While exploring its biological activities, safety assessments are crucial. Preliminary toxicity studies suggest that this compound may cause skin and eye irritation at high concentrations . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.
Properties
CAS No. |
1505516-91-5 |
---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14) |
InChI Key |
BZUBYWOANCHCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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